3'SL-Gdp
Description
3'SL-Gdp (spin-labeled guanosine diphosphate) is a chemically modified nucleotide analog where a stable nitroxide radical (2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl-3-carboxylate) is covalently attached to the 3'-position of the ribose moiety in GDP . This modification enables the use of electron spin resonance (ESR) spectroscopy to study nucleotide-dependent conformational changes in proteins, particularly guanosine triphosphatases (GTPases) like p21ras. The spin label serves as a sensitive probe for detecting environmental shifts in the protein’s active site, making this compound a critical tool for elucidating molecular mechanisms of GTP hydrolysis and associated structural transitions .
Properties
CAS No. |
105802-04-8 |
|---|---|
Molecular Formula |
C6H13NO2S |
Synonyms |
3/'-(2,2,5,5-tetramethyl-3-pyrroline-1-oxyl-3-carbonyl)amino-3/'-deoxyguanosine 5/'-diphosphate |
Origin of Product |
United States |
Comparison with Similar Compounds
3'SL-Gdp is part of a family of spin-labeled nucleotides designed to investigate GTPase activity. Key analogs include SL-GTP (spin-labeled guanosine triphosphate) and SL-GMPPNP (a non-hydrolyzable GTP analog). Below is a detailed comparison:
Structural and Functional Differences
Key Observations:
Phosphate State and Hydrolysis: SL-GTP contains a triphosphate group and is hydrolyzed by p21ras to yield this compound, mimicking the natural GTP-to-GDP conversion . SL-GMPPNP, with a non-hydrolyzable β-γ imido bond, locks p21ras in its active GTP-bound state, enabling studies of sustained signaling .
ESR Spectral Differences :
- The ≥3.5 G difference in 2Azz values between SL-GTP and this compound reflects distinct microenvironments of the spin label, directly correlating with active (GTP-bound) and inactive (GDP-bound) protein conformations .
- SL-GMPPNP exhibits ESR parameters akin to SL-GTP, confirming its utility in mimicking the active state .
Conformational Dynamics Revealed by ESR
- Simultaneous Hydrolysis and Conformational Change: Kinetic studies using SL-GTP demonstrated that the rate constant for conformational changes (derived from ESR spectral shifts) matches the hydrolysis rate constant (~0.05 min⁻¹ at 25°C). This supports the hypothesis that GTP hydrolysis and structural transitions in p21ras occur synchronously .
- Role of GAP (GTPase-Activating Protein) : GAP accelerates GTP hydrolysis in p21ras by >10⁵-fold, forcing the transition to the this compound-bound inactive state. Mutations impairing GAP interaction (e.g., oncogenic Ras mutants) result in persistent SL-GTP binding, driving uncontrolled cell proliferation .
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